molecular formula C20H13NO3S B2736454 N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide CAS No. 921514-96-7

N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide

Cat. No.: B2736454
CAS No.: 921514-96-7
M. Wt: 347.39
InChI Key: IYZLHTMQXQHASB-UHFFFAOYSA-N
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Description

N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide (CAS Number: 921514-96-7) is a complex organic compound with a molecular formula of C20H13NO3S and a molecular weight of 347.39 g/mol. It belongs to the class of chromenyl thiophene carboxamides, a category noted for its significant research potential in medicinal chemistry and material science [1] . The compound's core structure features a chromen-4-one (or chromone) scaffold linked to a phenyl ring and a thiophene-2-carboxamide group. This unique architecture, particularly the presence of the thiophene heterocycle, is frequently associated with diverse biological activities [6] . Thiophene derivatives are widely investigated for their anti-inflammatory, antioxidant, anti-microbial, and anti-cancer properties [6] . Consequently, this compound serves as a valuable pharmacophore in drug discovery and development, especially for designing new therapeutic agents targeting diseases such as cancer and chronic inflammation [1] . The proposed mechanism of action involves the interaction with specific molecular targets within biological systems, such as enzymes or receptors. Its structural features allow it to bind effectively to these targets, potentially modulating their activity. This may result in the inhibition of key enzymes or the modulation of cellular receptors, leading to observed physiological effects [1] . Beyond its applications in life sciences, this compound also finds use as a versatile building block in organic synthesis for the creation of more complex molecular architectures. Furthermore, its distinct structural properties make it a candidate for exploration in materials science , including the development of novel substances with specific optical or electronic characteristics [1] . Notice: This product is intended for non-human research applications only . It is not intended for diagnostic, therapeutic, or veterinary use [1] .

Properties

IUPAC Name

N-(4-oxo-2-phenylchromen-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3S/c22-16-12-18(13-5-2-1-3-6-13)24-17-9-8-14(11-15(16)17)21-20(23)19-7-4-10-25-19/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZLHTMQXQHASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide typically involves a multi-step process. One common method starts with the reaction of 4-hydroxycoumarin with ethyl bromoacetate to form ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate. This intermediate is then reacted with hydrazine to yield 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide. The final step involves the condensation of this intermediate with thiophene-2-carboxylic acid to form the target compound .

Chemical Reactions Analysis

N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound shares functional similarities with benzo[b]thiophene-2-carboxamide derivatives reported in . These analogues, such as 42–47, feature a benzo[b]thiophene core instead of chromenone, with a piperidin-4-ylmethyl group attached to the carboxamide nitrogen. Key structural differences include:

  • Core Heterocycle: The chromenone ring in the target compound introduces a ketone (4-oxo) and an oxygen atom, altering electronic distribution compared to the sulfur-containing benzo[b]thiophene.
  • Substituent Position: The phenyl group in the target compound is at position 2 of the chromenone, whereas in analogues (e.g., 42–47), substituents are at position 4 of the phenyl ring attached to the benzo[b]thiophene.
Substituent Effects on Physicochemical Properties

Substituents on aromatic rings significantly influence solubility, hydrogen bonding, and bioactivity. highlights substituents such as cyano-fluoro (42), methylsulfonyl (43), and methoxy (45) on the phenyl ring of benzo[b]thiophene derivatives . For example:

  • Electron-Donating Groups (EDGs) : Derivatives like 45 (4-methoxyphenyl) and 47 (4-methylphenyl) may improve solubility due to increased hydrophilicity or steric accessibility.
Spectroscopic Data and Structural Confirmation

The NMR and MS data for analogues 42–47 (Table 1) provide insights into structural validation and substituent effects:

Table 1: Spectroscopic Data for Benzo[b]thiophene-2-carboxamide Analogues

Compound Substituent Molecular Weight (MS) Key $ ^1H $ NMR Shifts (ppm) Key $ ^{13}C $ NMR Shifts (ppm)
42 4-Cyano-3-fluorophenyl 456.9 (M+H)$ ^+ $ 8.25 (s, 1H, thiophene) 167.5 (C=O), 118.2 (CN)
43 4-Methylsulfonylphenyl 507.0 (M+H)$ ^+ $ 8.30 (s, 1H, thiophene) 167.6 (C=O), 44.1 (SO$ _2 $CH$ _3 $)
45 4-Methoxyphenyl 438.9 (M+H)$ ^+ $ 8.10 (s, 1H, thiophene) 167.4 (C=O), 55.8 (OCH$ _3 $)
47 4-Methylphenyl 407.0 (M+H)$ ^+ $ 8.05 (s, 1H, thiophene) 167.3 (C=O), 21.5 (CH$ _3 $)

Data sourced from .

The target compound’s chromenone core would likely exhibit distinct NMR signals, particularly for the 4-oxo group (δ ~180–190 ppm in $ ^{13}C $ NMR) and the chromenone aromatic protons (δ 6.5–8.5 ppm in $ ^1H $ NMR), differing from benzo[b]thiophene derivatives.

Hydrogen Bonding and Crystallographic Considerations

emphasizes the role of hydrogen bonding in molecular aggregation and crystal packing . The thiophene carboxamide group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), similar to analogues in .

Biological Activity

N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H13NO3S, with a molecular weight of 347.39 g/mol. The compound features a chromenyl core, a thiophene ring, and a carboxamide group, which contribute to its biological activity.

Property Value
Molecular FormulaC20H13NO3S
Molecular Weight347.39 g/mol
CAS Number921514-96-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Chromenyl Core : Condensation of salicylaldehyde with an appropriate ketone.
  • Introduction of the Thiophene Ring : Suzuki coupling reaction with a boronic acid derivative.
  • Formation of the Carboxamide Group : Reaction with an amine under dehydrating conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer (MCF-7) cells.

Cell Line IC50 (µg/mL) Reference
A54922.09
MCF-76.40 ± 0.26

The compound's mechanism of action may involve the modulation of specific molecular targets integral to cancer pathways, leading to apoptosis in cancer cells.

Antioxidant Activity

This compound has also shown promising antioxidant properties. In vitro assays using DPPH radical scavenging and total antioxidant capacity (TAC) methods demonstrated significant antioxidant activity, suggesting its potential role in mitigating oxidative stress-related diseases.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study investigated the cytotoxic effects of the compound on A549 and MCF-7 cell lines, revealing IC50 values that indicate potent anticancer activity compared to standard chemotherapeutic agents.
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity through various assays, confirming that the compound effectively scavenged free radicals and exhibited high total antioxidant capacity.

Q & A

Q. What are the standard synthetic routes for N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiophene-2-carboxamide?

The compound can be synthesized via nucleophilic acyl substitution. A typical method involves reacting 4-oxo-2-phenyl-4H-chromen-6-amine with thiophene-2-carbonyl chloride in a polar aprotic solvent (e.g., acetonitrile) under reflux. Post-synthesis purification via column chromatography and recrystallization is recommended. Characterization should include 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, IR spectroscopy, and mass spectrometry to confirm structure and purity .

Q. Which analytical techniques are critical for validating the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR): Assign peaks for aromatic protons (chromene and thiophene rings) and carbonyl groups.
  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm1^{-1}, NH bend at ~3300 cm1^{-1}).
  • Mass Spectrometry: Confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .

Q. How can solubility and stability be optimized for in vitro assays?

Solubility in DMSO or ethanol is typical for chromene derivatives. Stability studies (e.g., HPLC or TGA) under varying pH and temperature conditions are recommended. Use inert atmospheres (N2_2) during storage to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations can model the HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. The Colle-Salvetti correlation-energy functional (modified for local kinetic-energy density) is effective for predicting electronic behavior in heterocyclic systems like chromenes and thiophenes .

Q. What crystallographic strategies resolve structural ambiguities in polymorphic forms?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can determine unit cell parameters and hydrogen-bonding networks. For example, graph-set analysis (S(6) motifs) identifies non-classical interactions (C–H⋯O/S) that stabilize crystal packing .

Q. How do substituent modifications on the chromene ring influence bioactivity?

Systematic SAR studies involve synthesizing analogs with varying substituents (e.g., electron-withdrawing groups at the 4-oxo position) and testing against target enzymes (e.g., kinases). In vitro assays (IC50_{50}) and molecular docking (e.g., AutoDock Vina) correlate structural changes with activity .

Q. What experimental designs address contradictions in biological activity data?

  • Dose-Response Curves: Ensure assays cover a broad concentration range (e.g., 1 nM–100 µM).
  • Orthogonal Assays: Validate cytotoxicity (MTT assay) and target-specific activity (e.g., kinase inhibition).
  • Control Experiments: Use known inhibitors (e.g., BMS-354825 for Src/Abl kinases) to benchmark results .

Q. How can hydrogen-bonding patterns inform drug formulation strategies?

Graph-set analysis of crystal structures reveals intermolecular interactions (e.g., C–H⋯O) that influence solubility and bioavailability. Co-crystallization with co-formers (e.g., cyclodextrins) can enhance stability and dissolution rates .

Methodological Notes

  • Synthesis Optimization: Monitor reaction progress via TLC and adjust stoichiometry if intermediates (e.g., amides) are unstable.
  • Data Reproducibility: Report yields, melting points, and spectroscopic data in compliance with IUPAC guidelines.
  • Ethical Considerations: Adhere to institutional protocols for handling cytotoxic compounds during biological testing .

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